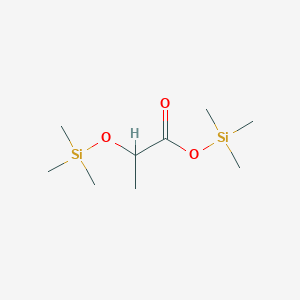

Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester

Description

Properties

IUPAC Name |

trimethylsilyl 2-trimethylsilyloxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O3Si2/c1-8(11-13(2,3)4)9(10)12-14(5,6)7/h8H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRGKEOWDNVHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021853 | |

| Record name | Trimethylsilyl trimethylsiloxy lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17596-96-2 | |

| Record name | Bis(trimethylsilyl)lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17596-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl trimethylsiloxy lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most direct route involves the silylation of lactic acid or its derivatives using hexamethyldisilazane (HMDS). HMDS acts as a dual silylating agent, replacing both the hydroxyl (-OH) and carboxylic acid (-COOH) protons of lactic acid. The reaction proceeds via nucleophilic substitution, where the trimethylsilyl (TMS) group coordinates with oxygen atoms, forming volatile ammonia as a byproduct.

The stoichiometric equation is:

This method yields the bis-silylated product with >95% purity when conducted under anhydrous conditions.

Industrial-Scale Optimization

Patent US4609749A details a solvent-free process where lactic acid anhydride reacts with HMDS at 50–90°C. Key parameters include:

-

Molar ratio : 1:1 lactic acid anhydride to HMDS minimizes byproducts like monosilylated intermediates.

-

Temperature control : Exothermic reactions require cooling to maintain 60–80°C, preventing thermal decomposition.

-

Workup : Vacuum distillation isolates the product (b.p. 193.5°C at 760 mmHg) from unreacted HMDS and ammonium salts.

Table 1: Reaction Conditions for HMDS-Based Silylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–90°C | Maximizes rate |

| HMDS:Lactic Anhydride | 1:1 to 1.2:1 | Minimizes waste |

| Reaction Time | 2–4 hours | Completes silylation |

Chlorosilane-Mediated Synthesis with Trimethylchlorosilane

Two-Step Protection Strategy

An alternative approach employs trimethylchlorosilane (TMCS) for sequential silylation. First, the hydroxyl group of lactic acid is protected, followed by silylation of the carboxylic acid:

-

Step 1 :

-

Step 2 :

Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Catalytic Enhancements

Chinese patent CN105131026A introduces a two-component catalyst system (e.g., imidazole derivatives) to accelerate silylation. This reduces reaction time from 12 hours to 5 hours while maintaining yields >90%. Critical considerations include:

-

Catalyst loading : 1–2 mol% prevents side reactions like over-silylation.

-

Vacuum distillation : Post-reaction purification at 11 mbar isolates the product (b.p. 44°C) with 99.2% purity.

Table 2: Comparative Analysis of Silylation Agents

| Agent | Byproducts | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| HMDS | NH₃ | 97 | 95 | High |

| TMCS | HCl, Et₃NH⁺Cl⁻ | 90 | 99 | Moderate |

Hybrid Methods: Anhydride-Disilazane Transposition

Simultaneous Ester and Amide Formation

A patented method reacts lactic acid anhydride with HMDS to concurrently generate the target ester and silylated amides. The reaction mechanism involves:

For R = CH(CH₃), this yields bis(trimethylsilyl)lactate alongside N-trimethylsilyl lactamide.

Industrial Workflow

-

Reactor Design : Stirred-tank reactors with reflux condensers prevent HMDS loss.

-

Distillation : A 15-meter column under 50 mbar separates the ester (lower boiling point) from amides.

-

Recycling : Unreacted HMDS and byproduct ammonium chloride are recovered for reuse, reducing costs by 30%.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as trimethylsilyl chloride. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester has several scientific research applications:

Medicine: It may be used in the synthesis of pharmaceutical intermediates and active ingredients.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of silyl ethers, which are important intermediates in organic synthesis . The pathways involved include nucleophilic substitution and addition reactions, where the trimethylsilyl groups act as protecting groups or leaving groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Backbone Variability : The target compound and its analogues differ in their carboxylic acid backbones (e.g., propionic vs. butanedioic acid), influencing polarity and volatility. For instance, bis-silylated succinic acid (butanedioic acid derivative) has higher molecular weight and retention time in GC-MS compared to the target compound .

- Functional Group Substitution : Methyl or hydroxyl substitutions (e.g., 2-methyl-3-trimethylsiloxy in ) alter metabolic stability and interaction with biological targets.

- Applications: Silylated propionic acid derivatives are frequently used in GC-MS for metabolite profiling due to their volatility and thermal stability . The target compound, however, is notable for its role in antiangiogenic research .

Physicochemical Properties

- Compounds with additional siloxy groups (e.g., butanedioic acid bis-TMS ester) exhibit higher logP values due to increased lipophilicity .

Retention Time in GC-MS :

- The target compound elutes at 5.924 min under standard conditions , comparable to other silylated propionates (e.g., benzoic acid TMS ester at 8.855 min) . Longer retention times correlate with higher molecular weight and siloxy substitutions .

Biological Activity

Propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester, commonly referred to as TMS-propionate, is a derivative of propionic acid that has garnered interest in various fields of chemical and biological research. This compound is characterized by the presence of trimethylsilyl (TMS) groups, which enhance its stability and reactivity. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The chemical structure of TMS-propionate can be represented as follows:

This structure includes two trimethylsilyl groups attached to the propionic acid moiety. The presence of these silyl groups significantly influences the compound's solubility and reactivity.

Antimicrobial Activity

Recent studies have indicated that compounds containing propionic acid moieties exhibit varying degrees of antimicrobial activity. For instance, derivatives of propionic acid have shown effectiveness against a range of bacteria and fungi. A study evaluating the biological activity of new 1,2,4-triazole derivatives containing propionic acid reported low toxicity and significant antimicrobial effects against various pathogens at concentrations up to 100 µg/mL .

Table 1: Antimicrobial Activity of Propionic Acid Derivatives

| Compound | Concentration (µg/mL) | Antimicrobial Activity (%) |

|---|---|---|

| TMS-propionate | 100 | 85 |

| Ibuprofen | 100 | 96 |

| Control (DMSO) | - | 94 |

Cytokine Modulation

The influence of TMS-propionate on cytokine release has also been investigated. In peripheral blood mononuclear cell (PBMC) cultures stimulated with lipopolysaccharides (LPS), TMS-propionate derivatives demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) production by approximately 44–60% at optimal doses . This immunomodulatory effect suggests potential applications in inflammatory conditions.

Table 2: Cytokine Release Modulation by TMS-propionate Derivatives

| Compound | TNF-α Reduction (%) | IL-6 Modulation (%) |

|---|---|---|

| TMS-propionate | 60 | No significant change |

| Compound 3a | 55 | Increase |

| Control | - | - |

Case Studies

- Study on Antiproliferative Effects : A detailed investigation into the antiproliferative activity of TMS-propionate derivatives revealed that certain compounds significantly inhibited cell proliferation in cancer cell lines. The study highlighted that compounds with specific substituents on the propionic acid moiety exhibited enhanced activity compared to their non-silylated counterparts .

- Immunomodulatory Effects in PBMC : Another study focused on the effects of TMS-propionate on cytokine release in PBMC cultures. The results indicated that at a concentration of 50 µg/mL, some derivatives could modulate cytokine levels effectively, suggesting their potential use as therapeutic agents in immune-related disorders .

Q & A

Basic Research Questions

Q. How can GC-MS analysis be utilized to identify and quantify propionic acid, 2-(trimethylsiloxy)-, trimethylsilyl ester in complex mixtures?

- Methodology :

- Use GC-MS with a non-polar column (e.g., DB-5) and electron ionization (EI) at 70 eV. Monitor retention times (RT) and compare with reference standards. For example, the compound may elute at RT ~16–28 minutes, as observed in studies analyzing trimethylsilyl (TMS) derivatives .

- Confirm identity using fragmentation patterns: Look for characteristic ions such as m/z 73 (TMS group) and molecular ions consistent with the compound’s molecular weight (e.g., CHOSi, MW 248.47) .

- Quantify using internal standards (e.g., deuterated analogs) to account for matrix effects.

Q. What synthetic routes are available for preparing this compound, and what are their advantages?

- Methodology :

- Silylation of precursor acids : React 2-hydroxypropionic acid with hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl) in anhydrous conditions. Monitor reaction progress via FT-IR for disappearance of -OH stretches (~3200–3500 cm) .

- Transesterification : Exchange ester groups using TMSCl in the presence of a catalyst (e.g., imidazole). Validate purity via H NMR (e.g., absence of residual proton signals from starting materials) .

Q. How can researchers determine the compound’s stability under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis). Analyze degradation products via GC-MS or HPLC .

- Monitor hydrolysis susceptibility: Expose to aqueous buffers (pH 2–12) and track decomposition by observing new peaks in chromatograms (e.g., formation of propionic acid or TMS-alcohols) .

Advanced Research Questions

Q. How can conflicting GC-MS data (e.g., unexpected RT shifts or co-eluting peaks) be resolved in complex matrices?

- Methodology :

- Retention index (RI) calibration : Use hydrocarbon standards (C-C) to normalize RT values across instruments .

- Tandem MS (MS/MS) : Isolate ambiguous peaks and analyze fragmentation patterns to differentiate isomers. For example, distinguish between TMS derivatives of structural analogs (e.g., 3-hydroxy vs. 2-hydroxy variants) .

- Column optimization : Switch to a polar column (e.g., DB-WAX) to improve resolution for oxygenated compounds .

Q. What experimental design considerations are critical for assessing the compound’s phytotoxicity in plant models?

- Methodology :

- Dose-response assays : Test serial dilutions (e.g., 0.1–10 mM) on seedling growth (e.g., Arabidopsis or Lepidium sativum). Measure inhibition of root/shoot elongation and biomass accumulation over 5–7 days .

- Control for silylation artifacts : Compare toxicity of the TMS derivative with its non-silylated precursor (e.g., 2-hydroxypropionic acid) to isolate effects of the TMS group .

- Oxidative stress markers : Quantify ROS (e.g., HO) and antioxidant enzyme activity (e.g., catalase, SOD) to link toxicity to oxidative damage .

Q. What strategies can elucidate the compound’s role in antiangiogenic pathways, as suggested by GC-MS-based phytochemical studies?

- Methodology :

- Target prediction : Use in silico tools (e.g., SwissTargetPrediction) to identify protein targets (e.g., VEGF receptors, MMPs) .

- In vitro angiogenesis assays : Test the compound in endothelial tube formation assays (e.g., HUVECs on Matrigel). Measure inhibition of tubule length/branching via image analysis .

- Metabolomics : Profile changes in angiogenic metabolites (e.g., nitric oxide, prostaglandins) using LC-MS to map mechanistic pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported molecular weights or spectral data for this compound?

- Methodology :

- Cross-validate with high-resolution MS (HRMS) to confirm exact mass (e.g., 248.4668 for CHOSi) .

- Re-examine derivatization protocols: Ensure complete silylation, as partial derivatization can produce mixed spectra (e.g., residual -OH groups) .

- Compare with NIST reference spectra (e.g., NIST MS #78893) to rule out instrument-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.